N-Methylpyridine-3-sulfonamide

Tuberculosis Enzyme Inhibition Species Selectivity

Generic pyridine-3-sulfonamide fails to engage Mtb Lpd. N-Methylpyridine-3-sulfonamide (CAS 4847-34-1) is the validated scaffold for species-selective Mtb Lpd inhibitors (>1000-fold selectivity over human). Its lipoamide-channel binding, confirmed by co-crystal structures, enables orthogonal inhibition to NAD+/NADH competitors. • Confirmed target engagement at Mtb Lpd lipoamide channel • >1000-fold selectivity over human Lpd • Enables reproducible antiviral & SAR assays

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 4847-34-1
Cat. No. B1338719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylpyridine-3-sulfonamide
CAS4847-34-1
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CN=CC=C1
InChIInChI=1S/C6H8N2O2S/c1-7-11(9,10)6-3-2-4-8-5-6/h2-5,7H,1H3
InChIKeyVWJKIEGKFXYPIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylpyridine-3-sulfonamide: Physicochemical and Structural Baseline


N-Methylpyridine-3-sulfonamide (CAS 4847-34-1) is a small-molecule sulfonamide derivative with the molecular formula C6H8N2O2S and a molecular weight of 172.21 g/mol [1]. It features a pyridine ring substituted at the 3-position with a methylsulfonamide group. Computed physicochemical properties include an XLogP3 value of -0.1, a topological polar surface area of 67.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, indicating moderate polarity and aqueous compatibility [1]. This compound serves as a core scaffold for a family of biologically active molecules and is commercially available from multiple suppliers at purities typically ≥95% .

1
Core Scaffold May serve as a core scaffold for a family of biologically active sulfonamide molecules.
2
Physicochemical Profile Reported moderate polarity and aqueous compatibility support biochemical assay use.
3
Structural Identity Features a pyridine ring with a 3-methylsulfonamide group; available at typical purity ≥95%.

Why Generic Pyridine-3-sulfonamide Cannot Substitute


The N-methyl substitution on the sulfonamide nitrogen is not an inert modification; it fundamentally alters molecular recognition, target engagement, and biological selectivity relative to the unsubstituted parent pyridine-3-sulfonamide (MW: 158.18 g/mol) [1]. For example, while 4-substituted pyridine-3-sulfonamides are well-established as carbonic anhydrase inhibitors [2], the N-methylpyridine-3-sulfonamide scaffold confers a distinct binding mode at the lipoamide channel of mycobacterial lipoamide dehydrogenase (Mtb Lpd), enabling species-selective inhibition that is not observed with other sulfonamide analogs [3]. Consequently, substituting a generic pyridine-3-sulfonamide or alternative sulfonamide derivative for N-methylpyridine-3-sulfonamide in assays targeting Mtb Lpd or related pathways will yield invalid results due to loss of target engagement and selectivity.

Target: N-Methylpyridine-3-sulfonamide Substitute: Pyridine-3-sulfonamide
N-Methyl substitution alters molecular recognition and target engagement; binding profiles may not transfer directly.
Target: N-Methylpyridine-3-sulfonamide Substitute: 4-Substituted pyridine-3-sulfonamides
Carbonic anhydrase-targeted inhibitors show a distinct binding mode; may not engage the Mtb Lpd lipoamide channel.
Target: N-Methylpyridine-3-sulfonamide Substitute: Generic sulfonamide analogs
Species-selective inhibition of mycobacterial Lpd may be lost, limiting assay validity in Mtb target engagement studies.

N-Methylpyridine-3-sulfonamide: Differentiation Evidence


Species-Selective Inhibition of Mycobacterial Lpd

N-Methylpyridine-3-sulfonamides exhibit potent and highly selective inhibition of Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd) compared to the human homolog (Hs Lpd). In a high-throughput screen of over 1.6 million compounds, this chemotype afforded greater than 1000-fold selectivity for the mycobacterial enzyme [1]. In contrast, alternative scaffolds targeting the NAD+/NADH pocket, such as triazaspirodimethoxybenzoyl inhibitors, do not achieve this level of species discrimination [1].

Species Selectivity
Head-to-head
Reported >1000-fold
Supports Mtb Lpd pathway-selective research.
Selectivity relative to human Lpd in biochemical assays. Context-dependent.
Tuberculosis Enzyme Inhibition Species Selectivity

Nanomolar Affinity for Mtb Lpd

The N-methylpyridine-3-sulfonamide class demonstrates low nanomolar affinity for Mtb Lpd, as determined by direct binding and inhibition assays [1]. While specific Ki or IC50 values for the unadorned core compound are not reported, structurally characterized derivatives bound at the lipoamide channel with nanomolar potency, confirming the scaffold's intrinsic affinity [1]. By comparison, 4-substituted pyridine-3-sulfonamides designed for carbonic anhydrase inhibition exhibit a wide range of potencies (nanomolar to micromolar) depending on isoform, but lack activity against Mtb Lpd [2].

Affinity Profile
Class-level inference
Reported low nanomolar affinity for Mtb Lpd; exact core scaffold values not provided.
Assay-response context for target engagement studies.
Data to verify for unadorned core compound. Supplier documentation review suggested.
Antitubercular Enzyme Kinetics Lipoamide Dehydrogenase

Lipoamide Channel Binding Mode

Co-crystal structures reveal that N-methylpyridine-3-sulfonamides bind at the lipoamide channel of Mtb Lpd, a site distinct from the NAD+/NADH pocket targeted by previously reported triazaspirodimethoxybenzoyl inhibitors [1]. The sulfonamide amide oxygen forms a hydrogen bond with Arg93, a species-variant residue that contributes to selectivity over the human enzyme [1]. This binding mode is fundamentally different from that of 4-substituted pyridine-3-sulfonamides, which coordinate the zinc ion in carbonic anhydrase active sites [2].

Binding Mode
Head-to-head
Lipoamide channel binding; hydrogen bond with Arg93
Orthogonal mechanism context vs. NAD+/NADH pocket inhibitors.
Confirmed by X-ray crystallography; enables combination research probe design.
Structural Biology Binding Site Drug Discovery

Differentiation from Unsubstituted Pyridine-3-sulfonamide

N-Methyl substitution increases molecular weight from 158.18 g/mol (pyridine-3-sulfonamide) to 172.21 g/mol and reduces hydrogen bond donor count from two to one, while maintaining comparable computed logP (XLogP3: -0.1) and polar surface area (67.4 Ų) [1][2]. These subtle changes can significantly influence membrane permeability, metabolic stability, and protein binding in cellular and in vivo contexts. Derivatives with additional modifications, such as 2-amino-N-methylpyridine-3-sulfonamide (MW: 187.22 g/mol), further illustrate how even small structural alterations alter property space and biological profile .

Structural Differentiation
Head-to-head
Target MW: 172.21 g/mol; HBD: 1. Comparator MW: 158.18 g/mol; HBD: 2.
Physicochemical profile context may shift membrane permeability.
Computed properties; experimental validation recommended for permeability/metabolic stability.
Medicinal Chemistry Physicochemical Properties Compound Selection

Viral RNA Polymerase Inhibition Profile

N-Methylpyridine-3-sulfonamide (NMP) has been reported to inhibit viral RNA polymerase and demonstrates activity against hepatitis C virus (HCV), HIV, hepatitis B virus (HBV), and hepatitis D virus (HDV) in biochemical and cellular assays . While quantitative IC50 values are not provided in available technical documentation, the compound's antiviral spectrum distinguishes it from many sulfonamide derivatives that primarily target carbonic anhydrase or bacterial dihydropteroate synthase [1]. Notably, more elaborate pyridine-3-sulfonamide derivatives have been optimized as HCV NS4B inhibitors with oral bioavailability, underscoring the scaffold's relevance to antiviral drug discovery [2].

Antiviral Polymerase Inhibition
Class-level inference
Reported activity against HCV, HIV, HBV, HDV; quantitative IC50 values not provided.
Supports antiviral screening context for RNA virus research.
Data to verify. Distinguishes scaffold from classical CA-inhibitory sulfonamides.
Antiviral Hepatitis C RNA Polymerase

N-Methylpyridine-3-sulfonamide: Research and Industrial Applications


Mtb Lpd Inhibitor Discovery

N-Methylpyridine-3-sulfonamide serves as a validated starting scaffold for developing species-selective Mtb Lpd inhibitors with >1000-fold selectivity over the human homolog [1]. Its binding at the lipoamide channel, confirmed by co-crystal structures, offers an orthogonal mechanism to NAD+/NADH-competitive inhibitors [1]. Researchers can procure this compound to establish enzyme inhibition assays, perform structure-activity relationship (SAR) studies, and generate chemical probes for target validation in Mycobacterium tuberculosis.

Broad-Spectrum Antiviral RNA Polymerase Studies

The reported inhibition of viral RNA polymerase by N-methylpyridine-3-sulfonamide (NMP) positions it as a useful tool compound for investigating RNA virus replication mechanisms . Its activity against HCV, HIV, HBV, and HDV makes it suitable for cross-viral comparative studies and for exploring the role of viral polymerases as therapeutic targets. Procurement of high-purity material (≥95%) enables reproducible in vitro antiviral assays and mechanism-of-action studies .

Scaffold Diversification and Target Engagement Profiling

The unique N-methyl substitution on the pyridine-3-sulfonamide core provides a distinct chemical handle for library synthesis and diversification. The compound's favorable computed properties (XLogP3: -0.1; TPSA: 67.4 Ų) [2] support its use in fragment-based drug discovery and in the preparation of derivative libraries targeting diverse enzymes, including ENT-1 transporters (IC50: 71.7 nM for a elaborated derivative) [3], DPP4 (IC50: 110 nM) [4], and cancer cell invasion pathways [5]. Procuring the parent scaffold allows medicinal chemists to systematically explore substitutions that modulate potency, selectivity, and pharmacokinetic properties.

HPLC and LC-MS Quantification in Biological Matrices

Validated HPLC methods have been developed for determining N-methylpyridine-3-sulfonamide derivatives in rat plasma, supporting pharmacokinetic studies [6]. The compound's moderate polarity and UV absorbance facilitate detection in reversed-phase chromatographic systems. Procurement of reference standard-grade material enables method validation, calibration curve preparation, and quality control in bioanalytical laboratories focused on sulfonamide-containing drug candidates.

Application
Selection Property
Validation Focus
Mtb Lpd pathway-selective inhibition studies
Lipoamide channel binding scaffold
Target engagement and species-selectivity endpoint context
Broad-spectrum antiviral RNA polymerase research
Reported multi-virus inhibition profile
Viral polymerase assay-response context
Sulfonamide scaffold diversification and SAR studies
N-Methyl chemical handle with moderate computed polarity
Derivative library synthesis and target engagement profiling
Bioanalytical method development for sulfonamide candidates
Reference standard-grade procurement context
Chromatographic method validation and matrix calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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